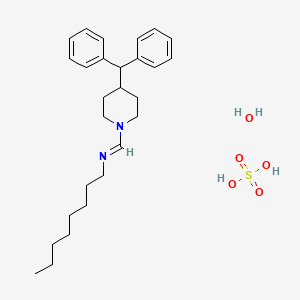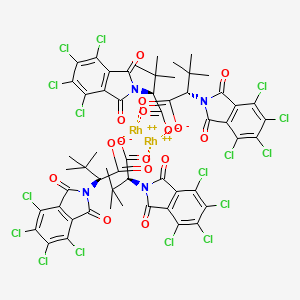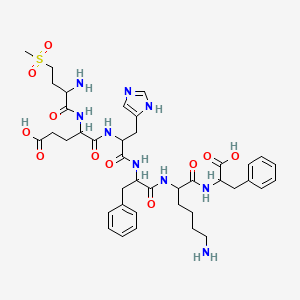
4-Chloro-2-methylquinazolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2-metilquinazolin-4-ol es un compuesto heterocíclico perteneciente a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-2-metilquinazolin-4-ol típicamente implica la ciclización de derivados del ácido antranílico. Un método común incluye la reacción de 2-amino-5-clorobenzamida con anhídrido acético, seguida de ciclización en presencia de una base como el hidróxido de sodio . Las condiciones de reacción a menudo requieren reflujo de la mezcla en un solvente adecuado como etanol o ácido acético.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. La elección de los solventes y reactivos es crucial para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-2-metilquinazolin-4-ol se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar derivados de quinazolinona.
Reducción: Las reacciones de reducción pueden producir diferentes quinazolinas sustituidas.
Sustitución: Las reacciones de sustitución de halógeno son comunes, donde el átomo de cloro puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como metóxido de sodio o terc-butóxido de potasio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina sustituidos, que pueden tener actividades biológicas mejoradas y diferentes propiedades farmacológicas.
Aplicaciones Científicas De Investigación
6-Cloro-2-metilquinazolin-4-ol tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar derivados de quinazolina más complejos.
Biología: El compuesto se estudia por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: La investigación se centra en su potencial como agente anticancerígeno, antiinflamatorio y antimicrobiano.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-metilquinazolin-4-ol implica su interacción con dianas moleculares específicas. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías involucradas pueden incluir la inhibición de la síntesis de ADN o la interferencia con las vías de señalización celular, lo que lleva a sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Cloro-2-metilquinazolin-6-ol
- 2-Metilquinazolin-4-ol
- 4-Cloro-2-metilquinolin-6-ol
Singularidad
6-Cloro-2-metilquinazolin-4-ol es único debido a su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintas. Sus grupos cloro y metilo contribuyen a su reactividad y potencial como compuesto farmacológicamente activo.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
4-chloro-2-methylquinazolin-6-ol |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4,13H,1H3 |
Clave InChI |
QAIWQDJICUROGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)O)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)




![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)


![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
